molecular formula C21H26N4O2 B5179707 N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine

N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine

Cat. No. B5179707
M. Wt: 366.5 g/mol
InChI Key: NPFBWQFNJHYVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPI-1189 and is a selective antagonist of the dopamine D3 receptor. In

Mechanism of Action

CPI-1189 is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. By blocking the activity of this receptor, CPI-1189 reduces the release of dopamine in this pathway, which is thought to be responsible for the rewarding effects of drugs of abuse and the symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the mesolimbic pathway, which is thought to be responsible for the rewarding effects of drugs of abuse. CPI-1189 has also been shown to improve symptoms of depression and schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of CPI-1189 is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, one of the limitations of CPI-1189 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis and low overall yield can make it difficult to obtain large quantities of CPI-1189 for use in experiments.

Future Directions

There are several future directions for research on CPI-1189. One potential direction is to investigate its potential therapeutic applications in the treatment of addiction, depression, and schizophrenia in clinical trials. Another direction is to explore the use of CPI-1189 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of CPI-1189 and its potential off-target effects.

Synthesis Methods

The synthesis of CPI-1189 involves a multi-step process that includes the reaction of 3-pyridinyloxy-4-piperidinone with cyclopentylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-chloro-5-nitropyridine. The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst. The overall yield of CPI-1189 is approximately 25%.

Scientific Research Applications

CPI-1189 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of addiction, depression, and schizophrenia. CPI-1189 has been shown to reduce drug-seeking behavior in animal models of addiction and improve symptoms of depression and schizophrenia in preclinical studies.

properties

IUPAC Name

[6-(cyclopentylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-21(16-7-8-20(23-14-16)24-17-4-1-2-5-17)25-12-9-18(10-13-25)27-19-6-3-11-22-15-19/h3,6-8,11,14-15,17-18H,1-2,4-5,9-10,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBWQFNJHYVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.